molecular formula C8H7NOS B1590321 4-Methoxy-1,3-benzothiazole CAS No. 3048-46-2

4-Methoxy-1,3-benzothiazole

Cat. No.: B1590321
CAS No.: 3048-46-2
M. Wt: 165.21 g/mol
InChI Key: XQPAPBLJJLIQGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-1,3-benzothiazole is a heterocyclic aromatic compound that consists of a benzene ring fused to a thiazole ring with a methoxy group attached at the fourth position

Mechanism of Action

Target of Action

4-Methoxy-1,3-benzothiazole is a derivative of benzothiazole, which has been reported to display a wide range of biological activities and medicinal applications . The primary targets of this compound include enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Mode of Action

The mode of action of this compound involves inhibiting the aforementioned enzymes, thereby disrupting the normal functioning of these enzymes in the cell . This disruption can lead to a variety of effects, depending on the specific enzyme being targeted.

Biochemical Pathways

The biochemical pathways affected by this compound are those associated with the enzymes it targets . For instance, the inhibition of DNA gyrase can disrupt DNA replication, while the inhibition of dihydroorotase can affect pyrimidine biosynthesis. The exact downstream effects would depend on the specific pathway and the role of the enzyme within that pathway.

Pharmacokinetics

The molecular weight of this compound is 180227 , which may influence its bioavailability and distribution within the body.

Result of Action

The result of the action of this compound is primarily the inhibition of the targeted enzymes, leading to disruption of the associated biochemical pathways . This can result in a variety of molecular and cellular effects, including the potential for antibacterial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1,3-benzothiazole typically involves the condensation of 2-aminothiophenol with 4-methoxybenzaldehyde. This reaction is often carried out in the presence of an acid catalyst, such as hydrochloric acid, and under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzothiazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in 4-hydroxy-1,3-benzothiazole.

    Reduction: The compound can be reduced to form 4-methoxy-1,3-dihydrobenzothiazole.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

4-Methoxy-1,3-benzothiazole has a wide range of scientific research applications:

Comparison with Similar Compounds

4-Methoxy-1,3-benzothiazole can be compared with other benzothiazole derivatives:

Properties

IUPAC Name

4-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-10-6-3-2-4-7-8(6)9-5-11-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPAPBLJJLIQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20505027
Record name 4-Methoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3048-46-2
Record name 4-Methoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy-1,3-benzothiazole
Reactant of Route 2
4-Methoxy-1,3-benzothiazole
Reactant of Route 3
Reactant of Route 3
4-Methoxy-1,3-benzothiazole
Reactant of Route 4
Reactant of Route 4
4-Methoxy-1,3-benzothiazole
Reactant of Route 5
Reactant of Route 5
4-Methoxy-1,3-benzothiazole
Reactant of Route 6
Reactant of Route 6
4-Methoxy-1,3-benzothiazole
Customer
Q & A

Q1: What is significant about the synthesis of 6-chloro-4-methoxy-1,3-benzothiazole-2-carbonitrile (3) described in the paper?

A1: The paper highlights the reaction of Herz salts with malononitrile as a route to (6H-1,2,3-benzodithiazol-6-ylidene)malononitriles []. Interestingly, during the synthesis using 6-chloro-4-methoxy-1,2,3-benzodithiazolium chloride, a byproduct, 6-chloro-4-methoxy-1,3-benzothiazole-2-carbonitrile (3), was isolated []. This finding suggests an alternative reaction pathway and offers insights into the reactivity of the starting materials. Further investigation of this unexpected product and the reaction conditions could lead to a new synthetic route for 1,3-benzothiazole derivatives bearing specific substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.